Metixene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of metixene typically involves the following steps:

Starting Material: Thiosalicylic acid is used as the starting material.

Coupling Reaction: Thiosalicylic acid is coupled with iodobenzene to obtain 2-thiophenyl benzoic acid.

Dehydration and Cyclization: The 2-thiophenyl benzoic acid is then dehydrated and cyclized to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Reaktionstypen: Metixen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Metixen kann Oxidationsreaktionen durchlaufen, insbesondere Sulfoxidation.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Metixen kann an Substitutionsreaktionen teilnehmen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder spezifische Bedingungen, wie saure oder basische Umgebungen.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone sind häufige Produkte.

Reduktion: Reduzierte Formen von Metixen, wie sekundäre Amine.

Substitution: Verschiedene substituierte Derivate von Metixen.

Wissenschaftliche Forschungsanwendungen

Metixene, an antiparkinsonian drug, has emerged as a promising candidate for treating metastatic cancers, particularly metastatic breast cancer and brain metastases. Recent studies have uncovered its potential therapeutic applications, mechanisms of action, and implications for clinical use. This article provides a comprehensive overview of the applications of this compound, supported by detailed findings and case studies.

Treatment of Metastatic Breast Cancer

Recent studies have demonstrated that this compound effectively reduces cancer cell viability and induces apoptosis in various subtypes of metastatic breast cancer. A pivotal study conducted by Dr. Jawad Fares and his team at Northwestern University showcased significant findings:

- Tumor Reduction : In orthotopic xenograft models, this compound significantly decreased mammary tumor size, indicating its potential as a therapeutic agent for breast cancer .

- Survival Improvement : In models simulating multiorgan site metastases, this compound improved survival rates among treated subjects compared to control groups .

Efficacy in Brain Metastases

This compound's ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases arising from systemic cancers:

- Extended Survival : In mice with intracranial xenografts, this compound treatment resulted in significantly extended survival times . The drug was noted for its minimal side effects in human trials, making it a strong candidate for further clinical investigation .

- Mechanistic Insights : The drug was found to induce "incomplete autophagy" in cancer cells by activating the NDRG1 protein pathway, leading to programmed cell death .

Broad Spectrum Against Cancer Types

Research indicates that this compound may also be effective against other cancer types beyond breast cancer:

- Lung Cancer and Melanoma : The study highlighted its effects against various cancer subtypes, including lung cancer and melanoma, suggesting a broader application of this compound in oncology .

Table 1: Key Findings from Recent Studies on this compound

| Study Reference | Cancer Type | Key Findings | Survival Impact |

|---|---|---|---|

| Jawad Fares et al., Journal of Clinical Investigation | Metastatic Breast Cancer | Significant reduction in tumor size; induced apoptosis | Improved survival rates in mice with metastases |

| Maciej Lesniak et al., Northwestern Medicine | Brain Metastases | Extended survival; minimal side effects reported | Increased lifespan in treated mice |

| Various Authors (2023) | Multiple Cancers | Effective against breast, lung cancers, melanoma | Promising results across multiple studies |

Wirkmechanismus

Metixene exerts its effects through competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This action helps restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the brain, which is disrupted in parkinsonism . Additionally, this compound induces incomplete autophagy through N-Myc downstream regulated 1 (NDRG1) phosphorylation, leading to caspase-mediated apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Atropine: Another antimuscarinic agent with similar actions but different chemical structure.

Scopolamine: Similar antimuscarinic properties but used for different therapeutic purposes.

Benztropine: Another antiparkinsonian agent with similar mechanisms of action.

Uniqueness of Metixene: this compound is unique due to its dual role as an antiparkinsonian agent and its potential in inducing incomplete autophagy and apoptosis in cancer cells. This dual functionality sets it apart from other similar compounds .

Biologische Aktivität

Metixene is a compound originally developed as an antiparkinsonian drug, but recent studies have highlighted its potential as a therapeutic agent in oncology, particularly for metastatic cancers. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.

This compound has been identified as a modulator of autophagy signaling pathways, particularly in the context of metastatic breast cancer and brain metastases. Recent research demonstrates that this compound induces incomplete autophagy , a process characterized by the accumulation of cellular waste due to impaired recycling mechanisms. This is primarily achieved through the activation of the NDRG1 protein, which triggers apoptosis (programmed cell death) in cancer cells.

Key Findings:

- Caspase-Mediated Apoptosis : this compound treatment has been shown to activate the caspase cascade, specifically caspase-3 and caspase-9, leading to increased apoptosis in various breast cancer cell lines (BT-474Br and MDA-MB-231Br) .

- Autophagy Modulation : The compound's ability to induce incomplete autophagy was confirmed through reverse-phase protein array analysis, revealing significant changes in signaling pathways associated with autophagy regulation .

Efficacy in Preclinical Models

This compound's effectiveness has been evaluated in several preclinical models, demonstrating promising results in reducing tumor size and extending survival rates in mice with metastatic cancers.

Summary of Preclinical Studies:

In one notable study, this compound was administered intraperitoneally three times per week at a dosage of 1.0 mg/kg. Results showed a marked increase in survival rates among treated mice compared to controls, with significant reductions in tumor burden across multiple organ sites, including the lungs and intestines .

Case Studies

A series of case studies have further elucidated this compound's therapeutic potential:

- Breast Cancer Metastasis : In vivo experiments indicated that this compound not only reduced the size of breast tumors but also improved overall survival rates in mouse models with multi-organ metastases. The mechanism involved activation of apoptotic pathways while simultaneously disrupting normal autophagic processes .

- Brain Metastases : this compound demonstrated efficacy against brain metastases from breast cancer, significantly reducing tumor burden and extending survival times. The treatment led to observable histological changes consistent with reduced metastatic activity .

Clinical Implications

Given its dual role as an autophagy modulator and an apoptosis inducer, this compound presents a novel approach to treating metastatic cancers, particularly where traditional therapies have limited efficacy. Its ability to cross the blood-brain barrier enhances its potential for treating brain metastases—a common complication in advanced breast cancer.

Future Directions:

- Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to assess safety and efficacy in human subjects.

- Combination Therapies : Exploring this compound's use alongside existing chemotherapeutic agents could enhance treatment outcomes for patients with resistant forms of cancer.

Eigenschaften

Key on ui mechanism of action |

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance. |

|---|---|

CAS-Nummer |

4969-02-2 |

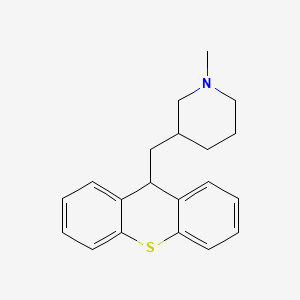

Molekularformel |

C20H23NS |

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |

InChI |

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |

InChI-Schlüssel |

MJFJKKXQDNNUJF-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |

Kanonische SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |

Aussehen |

Solid powder |

Siedepunkt |

173 °C at 7.00E-02 mm Hg |

melting_point |

< 25 °C |

Key on ui other cas no. |

4969-02-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble as HCl salt 1.02e-04 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.